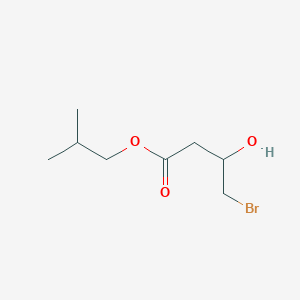
2-Methylpropyl 4-bromo-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl 4-bromo-3-hydroxybutanoate is an organic compound that features a bromine atom, a hydroxyl group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-bromo-3-hydroxybutanoate can be achieved through several methods. One common approach involves the reduction of methyl 4-bromo-3-oxobutyrate using specific enzymes. For instance, the reduction can be catalyzed by Penicillium citrinum β-keto ester reductase and Leifsonia sp. alcohol dehydrogenase, which convert methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes using engineered Escherichia coli transformants. These processes are designed to enhance the thermostability and enantioselectivity of the enzymes involved, making the production more efficient and suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used to replace the bromine atom.
Major Products
Oxidation: The major product is 2-Methylpropyl 4-bromo-3-oxobutanoate.
Reduction: The major product is 2-Methylpropyl 4-bromo-3-hydroxybutanol.
Substitution: The major products depend on the nucleophile used, such as 2-Methylpropyl 4-azido-3-hydroxybutanoate or 2-Methylpropyl 4-cyano-3-hydroxybutanoate.
Aplicaciones Científicas De Investigación
2-Methylpropyl 4-bromo-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly statins.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes and molecular targets. For example, in the reduction process, the compound acts as a substrate for β-keto ester reductase and alcohol dehydrogenase, which catalyze the conversion to its hydroxy form
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-hydroxybutanoate: Similar in structure but contains a chlorine atom instead of bromine.
4-Fluoro-3-hydroxybutanoate: Contains a fluorine atom instead of bromine.
4-Iodo-3-hydroxybutanoate: Contains an iodine atom instead of bromine.
Uniqueness
2-Methylpropyl 4-bromo-3-hydroxybutanoate is unique due to its bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing effects influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.
Propiedades
Número CAS |
828276-61-5 |
|---|---|
Fórmula molecular |
C8H15BrO3 |
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
2-methylpropyl 4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C8H15BrO3/c1-6(2)5-12-8(11)3-7(10)4-9/h6-7,10H,3-5H2,1-2H3 |
Clave InChI |
YESMJJJASVCVPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)CC(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
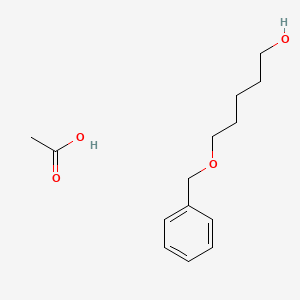
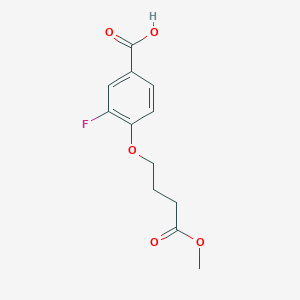
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
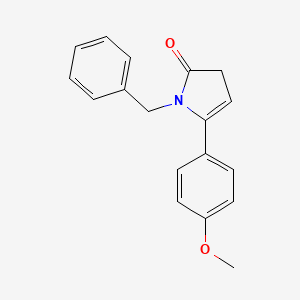
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
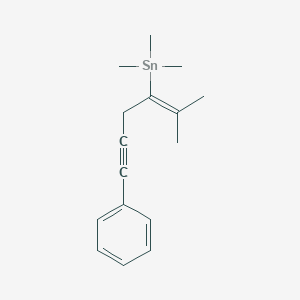
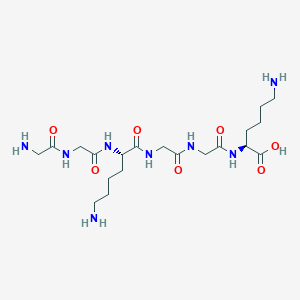



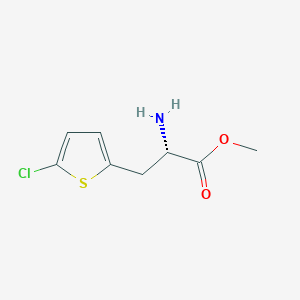
![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
